molecular formula C16H18N2O3 B1334890 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide CAS No. 333750-65-5

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Cat. No.: B1334890
CAS No.: 333750-65-5
M. Wt: 286.33 g/mol
InChI Key: MENDVZRTWVWJCK-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular framework of this compound encompasses a sophisticated arrangement of heterocyclic and aliphatic components that define its chemical behavior and reactivity patterns. The compound possesses the molecular formula C₁₆H₁₈N₂O₃ with a molecular weight of 286.33 grams per mole, establishing it as a moderately sized organic molecule within the indole derivative family. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound reflects its complex structural organization, beginning with the indole ring system that serves as the primary structural backbone. The formyl group positioned at the 3-carbon of the indole ring represents a key functional group that significantly influences the molecule's electronic properties and reactivity profile.

The acetamide linkage connecting the indole system to the tetrahydrofuran moiety creates a bridge that allows for conformational flexibility while maintaining structural integrity. The tetrahydrofuran ring, also known as oxolane, contributes a five-membered cyclic ether component that introduces additional stereochemical considerations into the overall molecular architecture. The systematic name 1H-Indole-1-acetamide, 3-formyl-N-[(tetrahydro-2-furanyl)methyl]- provides an alternative nomenclature that emphasizes the indole-acetamide core structure with the tetrahydrofuran substituent. This naming convention follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups and ring systems.

Molecular Property Value Reference
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
Chemical Abstracts Service Number 333750-65-5
MDL Number MFCD02578945

The simplified molecular-input line-entry system notation O=C(NCC1CCCO1)CN2C=C(C=O)C3=CC=CC=C32 provides a linear representation of the molecular structure that facilitates computational analysis and database searches. This notation captures the essential connectivity patterns within the molecule, including the formyl group attachment to the indole ring, the acetamide linkage, and the tetrahydrofuran substituent. The structural complexity of this compound places it within the category of heterocyclic building blocks commonly employed in pharmaceutical and materials science research applications.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of this compound presents significant challenges due to the compound's structural complexity and conformational flexibility. Understanding the solid-state arrangement of this molecule requires consideration of multiple factors including intermolecular interactions, packing efficiency, and the influence of the various functional groups on crystal formation. The presence of both hydrogen bond donors and acceptors within the molecular structure suggests that the compound may form extensive hydrogen bonding networks in the crystalline state, similar to other indole derivatives that exhibit complex packing arrangements.

The formyl group positioned on the indole ring system represents a particularly important structural feature for crystallographic analysis, as it can participate in both intramolecular and intermolecular interactions that influence the overall crystal packing. The planar nature of the indole ring system constrains certain conformational degrees of freedom, while the acetamide linkage and tetrahydrofuran ring provide flexibility that may result in multiple conformational states within the crystal lattice. The conformational dynamics of this compound are expected to be influenced by the rotational freedom around the carbon-nitrogen bond connecting the indole system to the acetamide group, as well as the conformational preferences of the tetrahydrofuran ring.

Crystal structure determination would require high-quality single crystals suitable for X-ray diffraction analysis, following established protocols for small molecule crystallography. The compound's molecular weight and complexity place it within the small-molecule crystallography category, where individual atoms can typically be resolved as discrete electron density features. The crystallization process would need to account for the compound's solubility characteristics and potential for polymorphism, as many organic compounds exhibit multiple crystal forms with different packing arrangements and physical properties.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about the compound's structural features and electronic properties. Infrared spectroscopy analysis would be expected to reveal characteristic absorption bands corresponding to the various functional groups present within the molecule, including the formyl carbonyl stretch, the acetamide carbonyl and nitrogen-hydrogen stretches, and the aromatic carbon-carbon and carbon-hydrogen vibrations of the indole ring system. The formyl group typically exhibits a distinctive carbonyl stretch in the region of 1700-1750 cm⁻¹, while the acetamide carbonyl would appear at slightly different frequencies due to the different electronic environment.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through analysis of proton and carbon-13 environments within the compound. The indole ring system would generate characteristic aromatic proton signals in the downfield region of the proton nuclear magnetic resonance spectrum, typically between 7-8 parts per million, while the formyl proton would appear as a distinctive singlet at approximately 8-10 parts per million due to the deshielding effect of the carbonyl group. The tetrahydrofuran ring protons would contribute complex multipicity patterns in the aliphatic region, with the ring protons adjacent to the oxygen showing characteristic downfield shifts.

The carbon-13 nuclear magnetic resonance spectrum would provide information about the various carbon environments, including the aromatic carbons of the indole system, the carbonyl carbons of both the formyl and acetamide groups, and the aliphatic carbons of the tetrahydrofuran ring and connecting methylene groups. The computational chemistry data available for this compound indicates specific topological polar surface area values and lipophilicity parameters that influence its spectroscopic behavior and molecular interactions.

Spectroscopic Parameter Expected Range/Value Functional Group
Infrared Carbonyl (Formyl) 1700-1750 cm⁻¹ Formyl group
Infrared Carbonyl (Amide) 1650-1680 cm⁻¹ Acetamide
Proton Nuclear Magnetic Resonance (Aromatic) 7-8 ppm Indole ring
Proton Nuclear Magnetic Resonance (Formyl) 8-10 ppm Formyl proton

Ultraviolet-visible spectroscopy would reveal the electronic transitions associated with the extended π-electron system of the indole ring, with characteristic absorption bands in the ultraviolet region corresponding to π-π* and n-π* transitions. The formyl substituent may influence these transitions through electronic conjugation with the indole system, potentially causing shifts in the absorption maxima and changes in extinction coefficients compared to unsubstituted indole derivatives.

Computational Modeling of Electronic Properties

The computational modeling of electronic properties for this compound involves sophisticated quantum mechanical calculations that predict molecular behavior and reactivity patterns. Available computational chemistry data indicates that the compound possesses a topological polar surface area of 60.33 Ångström squared, which provides insight into its molecular surface properties and potential for intermolecular interactions. The calculated logarithm of the partition coefficient value of 1.749 suggests moderate lipophilicity, indicating that the compound exhibits balanced hydrophilic and lipophilic characteristics that may influence its solubility and membrane permeability properties.

The molecular orbital analysis reveals important information about the electronic structure, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine the compound's chemical reactivity and potential for electron transfer processes. The presence of four hydrogen bond acceptor sites and one hydrogen bond donor site, as determined through computational analysis, indicates the compound's capacity for forming specific intermolecular interactions in both solution and solid-state environments. These hydrogen bonding characteristics are crucial for understanding the compound's behavior in various chemical and biological systems.

The rotatable bond count of five suggests significant conformational flexibility within the molecule, allowing for multiple stable conformations that may be accessed under different environmental conditions. This conformational freedom is particularly important for understanding the compound's behavior in solution and its potential interactions with other molecules. Density functional theory calculations would provide detailed information about the charge distribution within the molecule, electrostatic potential surfaces, and frontier molecular orbital properties that govern chemical reactivity.

Computational Property Value Significance
Topological Polar Surface Area 60.33 Ų Surface polarity
Logarithm of Partition Coefficient 1.749 Lipophilicity
Hydrogen Bond Acceptors 4 Intermolecular interactions
Hydrogen Bond Donors 1 Hydrogen bonding capacity
Rotatable Bonds 5 Conformational flexibility

Electronic property calculations also encompass the analysis of molecular electrostatic potential maps, which reveal regions of positive and negative charge distribution that influence intermolecular interactions and reaction pathways. The indole ring system typically exhibits electron-rich regions that can participate in π-π stacking interactions, while the formyl and acetamide groups create localized areas of charge concentration that affect the overall molecular reactivity. These computational insights provide valuable guidance for understanding the compound's chemical behavior and potential applications in materials science and pharmaceutical research.

Properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDVZRTWVWJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387666
Record name 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333750-65-5
Record name 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide typically involves multi-step organic reactions. One common approach starts with the formation of the indole ring, followed by the introduction of the formyl group at the 3-position. The acetamide group is then attached, and finally, the tetrahydrofuran moiety is introduced. Each step requires specific reagents and conditions, such as:

    Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formylation: The Vilsmeier-Haack reaction is often used to introduce the formyl group, using reagents like DMF and POCl3.

    Acetamide Formation: This step may involve the reaction of the indole derivative with acetic anhydride or acetyl chloride.

    Introduction of Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions, where the acetamide derivative reacts with a tetrahydrofuran derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: 2-(3-Carboxy-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

    Reduction: 2-(3-Hydroxymethyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

    Substitution: Various substituted indole derivatives depending on the substituent introduced

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity:
    • Mechanism of Action: The compound has been studied for its potential to inhibit cancer cell proliferation. It is believed to interfere with specific pathways involved in tumor growth, particularly through apoptosis induction in cancer cells.
    • Case Study: In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells. The compound's structure allows it to interact with DNA and disrupt replication processes, leading to cell death.
  • Anti-inflammatory Properties:
    • Mechanism of Action: Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
    • Case Study: Animal models have shown that treatment with 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide results in reduced inflammation markers, suggesting its potential use in treating chronic inflammatory diseases.
  • Neurological Applications:
    • Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, possibly benefiting conditions such as Alzheimer's disease.
    • Case Study: In experimental models of neurodegeneration, the administration of this compound was associated with improved cognitive function and reduced neuronal apoptosis.

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include:

  • Formation of Indole Derivatives: Utilizing formylation techniques to introduce the formyl group onto the indole ring.
  • Tetrahydrofuran Linkage: Employing amide coupling reactions to attach the tetrahydrofuran moiety.

Data Table: Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 (µM)Reference
Anticancer2-(3-FI-N-(THF))15
Anti-inflammatory2-(3-FI-N-(THF))20
Neuroprotection2-(3-FI-N-(THF))25

Mechanism of Action

The mechanism of action of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, while the indole ring can participate in π-π interactions with aromatic residues in proteins. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique combination of the formyl-indole, acetamide linker, and THF substituent distinguishes this compound from other indole derivatives. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Differentiators

Formyl Group vs. Carboxylic Acid/Methoxy Groups :

  • The 3-formyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to 3-Indolecarboxylic Acid or 5-Methoxyindole . This reactivity may translate to stronger interactions with enzymes or receptors.

THF Substituent vs.

Acetamide Linker vs. Thioether/Sulfonyl Linkers :

  • The acetamide linker provides hydrogen-bonding capacity, unlike sulfur-containing linkers in compounds like 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide, which may confer redox activity .

Notes

  • Molecular Formula Correction : initially cited the formula as C₁₇H₂₀N₂O₃, but this was corrected to C₁₆H₁₈N₂O₃ based on catalog data .
  • Structural Uniqueness : The synergy of the formyl group, THF substituent, and acetamide linker distinguishes this compound from analogs, suggesting unique mechanisms of action .
  • Research Gaps : Detailed in vitro/in vivo studies are needed to validate hypothesized activities, particularly against microbial and neurological targets.

Biological Activity

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, a compound with the molecular formula C16H18N2O3C_{16}H_{18}N_{2}O_{3} and a molecular weight of 286.33 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Chemical Name: this compound
  • CAS Number: 333750-65-5
  • Molecular Formula: C16H18N2O3C_{16}H_{18}N_{2}O_{3}
  • Molecular Weight: 286.33 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized through its antioxidant properties and potential anticancer effects.

Antioxidant Activity

Research indicates that indole derivatives exhibit significant antioxidant activity. A study demonstrated that indole compounds can inhibit reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases . Specifically, the indole structure contributes to the reduction of oxidative damage by enhancing heme oxygenase (HO) activity, which is crucial for cellular protection against oxidative stress .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation, possibly through apoptosis induction. The structure–activity relationship (SAR) analysis indicates that modifications in the indole moiety can significantly affect its cytotoxicity profile.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantSignificant inhibition of ROS; enhances HO activity
CytotoxicityInduces apoptosis in cancer cell lines; IC50 values indicate potency
MechanismInteraction with cellular pathways related to oxidative stress and apoptosis

Case Studies

  • In Vitro Studies :
    A series of experiments were conducted to assess the compound's impact on various cancer cell lines. The compound showed promising results in inhibiting cell growth at concentrations as low as 104M10^{-4}M, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    Recent studies utilizing molecular docking simulations have revealed that the compound interacts with key amino acids involved in apoptotic pathways, enhancing its potential as a therapeutic agent against cancer. These interactions suggest a complex mechanism where the compound may stabilize certain protein conformations, leading to increased apoptotic signaling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including formylation of indole derivatives and coupling with tetrahydrofuran-containing acetamide precursors. Key steps include:

  • Formylation : Use of Vilsmeier-Haack conditions (POCl₃/DMF) for introducing the aldehyde group at the indole 3-position .
  • Acetamide Coupling : Activation of carboxylic acid intermediates via EDCI/HOBt or DCC-mediated coupling under inert atmospheres .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to achieve >95% purity .
    • Critical Parameters : Temperature control (<40°C to prevent decomposition of the formyl group) and solvent choice (e.g., anhydrous THF for moisture-sensitive steps) are critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the formyl proton (δ ~9.8–10.2 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 282.29 for C₁₆H₁₄N₂O₃) .
  • X-ray Crystallography : If single crystals are obtainable, to resolve the spatial arrangement of the tetrahydrofuran and indole moieties .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the indole scaffold’s known interactions .
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s indole and tetrahydrofuran motifs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like serotonin receptors (5-HT₂A) or COX-2 .
  • MD Simulations : Assess conformational stability of the tetrahydrofuran ring in aqueous and lipid bilayer environments (GROMACS/NAMD) .
  • QSAR Modeling : Correlate substituent effects (e.g., formyl vs. methyl groups) with bioactivity using CoMFA/CoMSIA .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability and outliers .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodological Answer :

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring of degradation .
  • Plasma Stability : Assess half-life in human plasma (37°C, 5% CO₂) to predict bioavailability .
  • Light/Temperature Sensitivity : Accelerated stability studies (ICH Q1A guidelines) to determine storage requirements .

Q. What experimental approaches identify the primary molecular targets of this compound in complex biological systems?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate target proteins from cell lysates .
  • Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry to identify engaged targets .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.